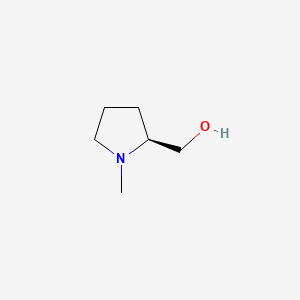

N-Methyl-L-prolinol

Description

The exact mass of the compound N-Methyl-L-prolinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-L-prolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-L-prolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295001 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34381-71-0 | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-1-Methyl-2-pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Methyl-2-pyrrolidinemethanol, a chiral pyrrolidine (B122466) derivative, is a versatile building block of significant interest in the fields of pharmaceutical and agrochemical research and development. Its primary utility lies in its application as a chiral auxiliary and ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1] The stereogenic center and the presence of both a hydroxyl and a tertiary amine group within its structure are key to its efficacy in directing stereoselective transformations. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and safety properties of (S)-1-Methyl-2-pyrrolidinemethanol, along with generalized experimental protocols for their determination and its role in asymmetric synthesis.

Chemical and Physical Properties

The fundamental properties of (S)-1-Methyl-2-pyrrolidinemethanol are summarized in the tables below, providing a clear reference for researchers.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [2] |

| Density | 0.968 g/mL at 25 °C[2] |

| Boiling Point | 67-69 °C at 12 mmHg[2] |

| Refractive Index | 1.469 at 20 °C[2] |

| Optical Rotation | [α]²⁰/D = -49.5° (c=5 in methanol)[2] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 34381-71-0[2] |

| PubChem CID | 643492 |

| EC Number | 251-981-9[2] |

| MDL Number | MFCD00011727[2] |

| SMILES | CN1CCC[C@H]1CO |

| InChI | InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |

Table 3: Safety and Handling

| Property | Value |

| Flash Point | 63 °C (145.4 °F) - closed cup |

| Storage Temperature | 2-8 °C |

| Personal Protective Equipment | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) |

| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |

Experimental Protocols

Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For heat-sensitive compounds or those with high boiling points at atmospheric pressure, determination at reduced pressure is standard.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum source with a manometer

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble a distillation apparatus using the components listed above.

-

Place a small volume of (S)-1-Methyl-2-pyrrolidinemethanol and a stir bar into the round-bottom flask.

-

Ensure all joints are securely sealed.

-

Begin stirring and gradually apply vacuum to the system to the desired pressure, as measured by the manometer.

-

Gently heat the sample using the heating mantle.

-

Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Measurement of Optical Rotation

Optical rotation is a key property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Prepare a solution of (S)-1-Methyl-2-pyrrolidinemethanol of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a common technique to assess the purity of a volatile compound.

Apparatus:

-

Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

-

A suitable capillary column (e.g., a non-polar or mid-polar column).

-

Syringe for sample injection.

Procedure:

-

Optimize the GC method, including inlet temperature, oven temperature program, carrier gas flow rate, and detector settings.

-

Dissolve a small amount of (S)-1-Methyl-2-pyrrolidinemethanol in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Record the chromatogram.

-

The purity is typically estimated by the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak). For higher accuracy, a calibrated standard of known purity should be used.[3]

Role in Asymmetric Synthesis

(S)-1-Methyl-2-pyrrolidinemethanol is widely employed as a chiral auxiliary or ligand in various asymmetric transformations. Its effectiveness stems from the ability of its stereocenter to induce chirality in the product by creating a diastereoselective transition state.

A common application is in the enantioselective addition of organometallic reagents to carbonyl compounds. The (S)-1-Methyl-2-pyrrolidinemethanol can coordinate to the metal of the organometallic reagent, forming a chiral complex. This complex then delivers the nucleophilic group to one face of the carbonyl, leading to the preferential formation of one enantiomer of the product alcohol.

Below is a generalized workflow illustrating this concept.

References

An In-depth Technical Guide to N-Methyl-L-prolinol (CAS 34381-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-prolinol, with the CAS registry number 34381-71-0, is a chiral amino alcohol derived from the natural amino acid L-proline. This versatile compound has emerged as a crucial building block and catalyst in modern organic synthesis, particularly in the realm of asymmetric reactions. Its unique structural features, combining a pyrrolidine (B122466) ring, a tertiary amine, and a primary alcohol, make it an effective chiral auxiliary, ligand for metal-catalyzed reactions, and a precursor for a variety of organocatalysts. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characterization, synthesis, and key applications of N-Methyl-L-prolinol, with a focus on its role in asymmetric catalysis. Detailed experimental protocols and mechanistic insights are provided to aid researchers in its practical application.

Physicochemical and Spectroscopic Characterization

N-Methyl-L-prolinol is typically a colorless to pale yellow liquid with a faint amine-like odor.[1] It is soluble in water and other polar organic solvents.[1]

Physical and Chemical Properties

A summary of the key physicochemical properties of N-Methyl-L-prolinol is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 34381-71-0 | [2][3] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 67-69 °C at 12 mmHg | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.469 | [2] |

| Optical Rotation [α]¹⁹/D | -49.5° (c = 5 in methanol) | [4] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

The structural elucidation of N-Methyl-L-prolinol is confirmed by various spectroscopic techniques. Although detailed spectral data is not consistently published in readily available literature, typical expected values and observed fragments are summarized below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-L-prolinol is expected to show characteristic absorption bands for the O-H and C-N functional groups. Chiral eutectic mixtures involving N-Methyl-L-prolinol have been characterized using ATR-FTIR spectroscopy.[2]

1.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of N-Methyl-L-prolinol shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 70.

| m/z | Proposed Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 84 | [M - CH₂OH]⁺ |

| 70 | [M - CH₂OH - CH₂]⁺ or [C₄H₈N]⁺ |

| 57 | [C₃H₅N]⁺ |

| 42 | [C₂H₄N]⁺ |

Synthesis of N-Methyl-L-prolinol

N-Methyl-L-prolinol is commonly synthesized from the readily available and inexpensive chiral starting material, L-proline.

Synthetic Pathway Overview

A typical synthesis involves the N-methylation of L-proline followed by the reduction of the carboxylic acid functionality. One common method involves the conversion of L-proline to its oxazolidinone derivative, followed by methylation and subsequent reduction.[2] Another approach involves high-pressure hydrogenation of L-proline in the presence of a suitable catalyst.

Experimental Protocol: Synthesis from L-Proline

The following protocol is a representative example of the synthesis of N-Methyl-L-prolinol.

Step 1: N-formylation of L-proline

-

Dissolve L-proline (1 equivalent) in formic acid.

-

Slowly add acetic anhydride (B1165640) while maintaining the temperature at 5-10 °C.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding ice-cold water.

-

Evaporate the solvent to obtain (S)-(-)-N-formylproline, which can be used in the next step without further purification.

Step 2: Reduction of (S)-(-)-N-formylproline

-

Slowly add a tetrahydrofuran (B95107) (THF) solution of (S)-(-)-N-formylproline to a suspension of lithium aluminum hydride (LiAlH₄) (5 equivalents) in THF, maintaining a gentle reflux.

-

Continue refluxing the reaction mixture for 48 hours.

-

Cool the reaction to room temperature and quench by the sequential and careful addition of water, 15% aqueous sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting mixture and dry the filtrate over magnesium sulfate.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by distillation to afford N-methyl-L-prolinol.

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a cornerstone in asymmetric synthesis, primarily utilized as a chiral building block, a ligand for transition-metal catalysts, and an organocatalyst. Its derivatives are particularly effective in promoting a variety of carbon-carbon bond-forming reactions with high stereoselectivity.

Mechanism of Action: Enamine Catalysis

Derivatives of N-Methyl-L-prolinol, often silyl (B83357) ethers, are highly effective organocatalysts for reactions such as Michael additions and aldol (B89426) reactions. These transformations proceed through an enamine-based catalytic cycle.

In this cycle, the chiral secondary amine of the N-Methyl-L-prolinol derivative reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as a nitroolefin in a Michael addition. The bulky substituents on the catalyst, such as a silyl ether group, effectively shield one face of the enamine, directing the electrophilic attack to the opposite face and thereby inducing high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Representative Experimental Protocols

3.2.1. Asymmetric Michael Addition of Aldehydes to Nitroolefins

N-Methyl-L-prolinol-derived catalysts have demonstrated excellent performance in the asymmetric Michael addition of aldehydes to nitroolefins.

General Protocol:

-

To a stirred solution of the nitroalkene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the aldehyde (2 equivalents).

-

Add the N-Methyl-L-prolinol-derived organocatalyst (typically 5-20 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired chiral Michael adduct.

3.2.2. Asymmetric Aldol Reaction

N-Methyl-L-prolinol and its derivatives can also catalyze asymmetric aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds.

General Protocol:

-

To a stirred solution of the catalyst (10-20 mol%) in a chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents). An additive may also be included.

-

Stir the solution at a controlled temperature (e.g., -10 to 25 °C) for 24-72 hours.

-

Quench the reaction with a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and dry it over magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product as necessary.

Safety and Handling

N-Methyl-L-prolinol is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

| Hazard Class | Category |

| Flammable liquids | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

GHS Label Elements

-

Pictogram:

-

Exclamation mark (!)

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling and Storage

N-Methyl-L-prolinol should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is hygroscopic and air-sensitive, and therefore should be stored under an inert atmosphere.[6] Recommended storage is in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8 °C.[2][6] Incompatible materials to avoid include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

Conclusion

N-Methyl-L-prolinol is a valuable and versatile chiral compound with significant applications in asymmetric synthesis. Its ready availability from L-proline, coupled with its efficacy as a precursor to highly stereoselective organocatalysts, has solidified its importance in both academic research and industrial drug development. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective use by researchers and scientists in the field of organic chemistry. As the demand for enantiomerically pure compounds continues to grow, the role of N-Methyl-L-prolinol and its derivatives is expected to expand further.

References

Chirality of N-Methyl-L-prolinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a pivotal molecule in the field of asymmetric synthesis.[1] Its rigid pyrrolidine (B122466) framework and stereochemically defined hydroxymethyl group at the C-2 position bestow upon it unique chiral properties that are leveraged in a multitude of stereoselective transformations. This technical guide provides a comprehensive overview of the chirality of N-Methyl-L-prolinol, including its synthesis, stereochemical characterization, and its critical role as an organocatalyst and chiral auxiliary in the synthesis of optically active compounds. Detailed experimental protocols and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Chirality is a fundamental concept in organic chemistry and plays a crucial role in the biological activity of many pharmaceutical compounds. The synthesis of enantiomerically pure molecules is, therefore, a significant challenge and a primary objective in drug discovery and development. Chiral catalysts and auxiliaries are indispensable tools in achieving this goal. N-Methyl-L-prolinol, with its C6H13NO molecular formula, is a prominent example of a versatile chiral building block.[1][2] It is a colorless to pale yellow liquid with a faint amine-like odor.[2] The core of its chemical identity and utility lies in its stereochemistry, which is inherited from its precursor, L-proline.

Stereochemical and Physical Properties

The chirality of N-Methyl-L-prolinol originates from the stereocenter at the 2-position of the pyrrolidine ring, which bears a hydroxymethyl group. The "L" designation signifies its stereochemical relationship to L-proline. The absolute configuration is (S). This well-defined stereochemistry is the cornerstone of its application in asymmetric synthesis.

Table 1: Physicochemical and Chiral Properties of N-Methyl-L-prolinol

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 67-69 °C at 12 mmHg | [1] |

| Density | 0.968 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.469 | [1] |

| Specific Optical Rotation | [α]D20: -49.5° (c=5, MeOH) |

Synthesis of N-Methyl-L-prolinol

The enantiopurity of N-Methyl-L-prolinol is critical for its function, and thus, its synthesis is designed to preserve the stereochemistry of the starting material, L-proline. Several synthetic routes have been developed, with a common strategy involving the reduction of the carboxylic acid functionality of a protected L-proline derivative.

Experimental Protocol: Synthesis from L-Proline

This protocol details a two-step synthesis of N-Methyl-L-prolinol from L-proline via N-formylation followed by reduction with lithium aluminum hydride.

Step 1: Synthesis of (S)-(-)-N-formylproline [3]

-

Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a suitable reaction vessel.

-

Maintain the reaction temperature between 5°C and 10°C using an ice bath.

-

Slowly add 30 mL of acetic anhydride (B1165640) to the solution while stirring.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

After the reaction is complete, quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clear, viscous, light yellow oil. This product is typically used in the next step without further purification.

Step 2: Synthesis of N-Methyl-L-prolinol [3]

-

Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of the (S)-(-)-N-formylproline (from Step 1) in 20 mL of THF to the LAH suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 48 hours.

-

Cool the reaction to room temperature and carefully quench the excess LAH by the sequential and dropwise addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and finally 25 mL of water.

-

Filter the resulting off-white precipitate and wash it with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure N-methyl-L-prolinol.

Role in Asymmetric Synthesis: The Enamine Catalytic Cycle

N-Methyl-L-prolinol is a precursor to highly effective organocatalysts, particularly for reactions proceeding through an enamine intermediate.[4] These catalysts are renowned for their ability to facilitate asymmetric aldol (B89426) and Michael addition reactions with high enantioselectivity.

The catalytic cycle is initiated by the reaction of the chiral secondary amine (derived from N-Methyl-L-prolinol) with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantiomerically enriched product.

Generalized Enamine Catalytic Cycle

Caption: Generalized enamine catalytic cycle for N-Methyl-L-prolinol derived catalysts.

Applications in Asymmetric Reactions

The utility of N-Methyl-L-prolinol and its derivatives as organocatalysts is demonstrated in a wide range of asymmetric transformations, consistently affording products with high levels of stereocontrol.

Asymmetric Michael Addition

N-Methyl-L-prolinol-derived catalysts have proven highly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The bulky nature of the catalyst's chiral environment effectively shields one face of the enamine intermediate, directing the attack of the nitroolefin to the opposite face and thereby inducing high enantioselectivity.[4]

Table 2: Performance of N-Methyl-L-prolinol Derivative in Asymmetric Michael Addition *

| Aldehyde | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Propanal | trans-β-nitrostyrene | 95:5 | 99 |

| Butanal | trans-β-nitrostyrene | 94:6 | 98 |

| Cyclohexanecarbaldehyde | trans-β-nitrostyrene | >99:1 | 99 |

*Data is representative of typical results and may vary based on specific reaction conditions and catalyst derivatives.

Experimental Workflow: Asymmetric Michael Addition

Caption: A typical experimental workflow for an N-Methyl-L-prolinol catalyzed Michael addition.

Conclusion

N-Methyl-L-prolinol is a cornerstone of modern asymmetric synthesis. Its chirality, derived from the natural amino acid L-proline, is effectively translated into the stereoselective synthesis of a wide array of complex molecules. The straightforward synthesis of N-Methyl-L-prolinol, coupled with its high efficiency as a precursor to organocatalysts, ensures its continued and widespread use in both academic research and the pharmaceutical industry. The mechanistic understanding of its role in enamine catalysis provides a rational basis for the design of new catalysts and the development of novel stereoselective transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like N-Methyl-L-prolinol will undoubtedly increase.

References

Physical and chemical properties of N-Methyl-L-prolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from L-proline, is a versatile building block in asymmetric synthesis and pharmaceutical research. Its unique structural features make it a valuable chiral auxiliary and ligand in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of N-Methyl-L-prolinol, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

N-Methyl-L-prolinol is typically a colorless to pale yellow liquid at room temperature.[1] While some sources describe it as a white to light yellow crystal powder, the preponderance of supplier information indicates a liquid state under standard conditions. A definitive melting point is not widely reported, which is consistent with a substance that is liquid at ambient temperatures.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | (2S)-1-Methyl-2-pyrrolidinemethanol | |

| Synonyms | N-Methyl-L-prolinol, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, (S)-2-(Hydroxymethyl)-1-methylpyrrolidine | [2] |

| CAS Number | 34381-71-0 | [1][2][3] |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Boiling Point | 67-69 °C | 12 mmHg | [2] |

| Density | 0.968 g/mL | 25 °C | [2] |

| Refractive Index (n_D²⁰) | 1.469 | 20 °C | [2] |

| Optical Activity ([α]₁₉/D) | -49.5° | c = 5 in methanol | |

| Flash Point | 63 °C (145.4 °F) | closed cup | |

| Storage Temperature | 2-8°C |

Spectral Data

1.3.1. Mass Spectrometry

An electron ionization mass spectrum is available for N-Methyl-L-prolinol.[4]

1.3.2. Predicted ¹H NMR Spectral Data (D₂O, 900 MHz)

Note: This is a predicted spectrum for the related compound N-Methyl-L-proline.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.85 | dd | H-2 |

| 3.45 | m | H-5a |

| 2.95 | m | H-5b |

| 2.75 | s | N-CH₃ |

| 2.30 | m | H-3a |

| 2.05 | m | H-4a |

| 1.90 | m | H-3b |

| 1.75 | m | H-4b |

1.3.3. Predicted ¹³C NMR Spectral Data

Note: This is based on general knowledge of similar structures, as specific experimental data was not found.

| Chemical Shift (ppm) | Assignment |

| ~68 | C-2 |

| ~65 | -CH₂OH |

| ~58 | C-5 |

| ~42 | N-CH₃ |

| ~28 | C-3 |

| ~23 | C-4 |

1.3.4. Infrared (IR) Spectroscopy

Note: The following are characteristic absorption bands expected for N-Methyl-L-prolinol based on its functional groups. Experimental spectra for the similar compound N-methylpyrrolidine show characteristic C-H stretching bands between 2964-2769 cm⁻¹.[5]

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H (alcohol) |

| 2960-2850 | C-H (alkane) |

| 1470-1430 | C-H (bend) |

| 1150-1050 | C-N (amine) |

| 1050-1000 | C-O (alcohol) |

Experimental Protocols

Synthesis of N-Methyl-L-prolinol from L-proline

This protocol describes a two-step synthesis involving the formation of (S)-(-)-N-formylproline followed by its reduction to N-Methyl-L-prolinol.[3][6]

Step 1: Synthesis of (S)-(-)-N-formylproline

-

Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid while maintaining the temperature between 5-10°C.

-

Slowly add 30 mL of acetic anhydride (B1165640) to the solution.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent by evaporation to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of N-Methyl-L-prolinol

-

Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LAH) in 125 mL of tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of (S)-(-)-N-formylproline (from Step 1) in 20 mL of THF to the LAH suspension, controlling the addition rate to maintain a mild reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 48 hours.

-

Cool the reaction to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.

-

Filter the resulting off-white mixture.

-

Dry the filtrate over magnesium sulfate (B86663) and concentrate it to an oil.

-

Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford N-Methyl-L-prolinol.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of N-Methyl-L-prolinol are limited, research on the structurally similar compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline, has elucidated potential neuroprotective and anticonvulsant mechanisms. These findings suggest that N-Methyl-L-prolinol may exhibit similar biological activities.

The proposed neuroprotective effects are attributed to the inhibition of amyloid-beta plaque formation, a key factor in Alzheimer's disease, and the reduction of oxidative stress and neuroinflammation.

Hypothetical Neuroprotective Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the neuroprotective effects of N-Methyl-L-prolinol, based on the activity of its hydroxylated analog. This pathway involves the modulation of key cellular processes to mitigate neuronal damage.

Applications in Drug Development and Research

N-Methyl-L-prolinol serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary application lies in asymmetric synthesis, where it is used as a chiral auxiliary or ligand to control the stereochemistry of chemical reactions, leading to the production of enantiomerically pure drugs.[1] This is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its specific stereoisomer.

Furthermore, its potential neuroprotective and anticonvulsant properties, as suggested by studies on related compounds, open avenues for its investigation as a therapeutic agent for neurodegenerative disorders and epilepsy.

Safety and Handling

N-Methyl-L-prolinol is classified as an irritant, causing skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

N-Methyl-L-prolinol is a valuable chiral building block with well-defined physical and chemical properties. Its utility in asymmetric synthesis is well-established, and emerging research suggests potential therapeutic applications in the field of neuroscience. This technical guide provides a solid foundation for researchers and scientists working with N-Methyl-L-prolinol, offering essential data and protocols to facilitate its use in both research and development settings. Further investigation into its biological activities and the elucidation of its precise signaling pathways will be crucial in fully realizing its therapeutic potential.

References

An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features, combining a rigid pyrrolidine (B122466) scaffold with a stereogenic center and a functional hydroxymethyl group, make it a highly effective chiral auxiliary and organocatalyst. This technical guide provides a comprehensive overview of N-Methyl-L-prolinol, detailing its synthesis from L-proline, its physicochemical properties, and its critical applications in catalyzing key chemical transformations for drug development and fine chemical synthesis. The content herein is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows.

Physicochemical Properties of N-Methyl-L-prolinol

N-Methyl-L-prolinol is a colorless to pale yellow liquid with a faint amine-like odor. Its chirality, inherited from L-proline, is the key to its utility in asymmetric synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| CAS Number | 34381-71-0[1] |

| Appearance | Colorless to pale yellow liquid/crystal powder[1] |

| Boiling Point | 67-69 °C at 12 mmHg[1] |

| Density | 0.968 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.469[1] |

| Solubility | Soluble in water |

Synthesis of N-Methyl-L-prolinol from L-proline

The most common and economically viable route to N-Methyl-L-prolinol is the reduction of L-proline. A widely used method involves the formation of an N-formyl intermediate followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis via N-formylation and Reduction

This two-step protocol provides a reliable method for the laboratory-scale synthesis of N-Methyl-L-prolinol.

Step 1: Synthesis of (S)-(-)-N-formylproline

-

Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a round-bottom flask.

-

Cool the solution to 5-10 °C in an ice bath.

-

Slowly add 30 mL of acetic anhydride (B1165640) to the stirred solution, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by the careful addition of 35 mL of ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of (S)-(-)-N-formylproline to N-Methyl-L-prolinol

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF) in a multi-necked flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a solution of the crude (S)-(-)-N-formylproline from Step 1 in 20 mL of anhydrous THF to the LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 48 hours.

-

Cool the reaction mixture to room temperature and quench it by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.

-

Filter the resulting off-white precipitate and wash it with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-L-prolinol as an oil.

-

Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford pure N-Methyl-L-prolinol.

A typical yield for this two-step process is around 57% based on the starting L-proline.

Applications in Asymmetric Organocatalysis

N-Methyl-L-prolinol and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations, most notably Michael additions and aldol (B89426) reactions.[2] These reactions proceed through a common mechanistic pathway involving the formation of a chiral enamine intermediate.

Enamine Catalytic Cycle

The catalytic cycle for proline-derived catalysts, including N-Methyl-L-prolinol, is a well-established mechanism in organocatalysis. The cycle involves the reversible formation of a nucleophilic enamine from the catalyst and a carbonyl compound (an aldehyde or ketone). This enamine then attacks an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Figure 1: Generalized enamine catalytic cycle for N-Methyl-L-prolinol.

Asymmetric Michael Addition

N-Methyl-L-prolinol and its derivatives have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The bulky nature of the catalyst effectively shields one face of the enamine intermediate, leading to high enantioselectivity in the carbon-carbon bond formation.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

-

To a stirred solution of the nitroalkene (0.2 mmol) in a suitable solvent (e.g., 2 mL of Dichloromethane, CH₂Cl₂) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).

-

Add the N-Methyl-L-prolinol derivative organocatalyst (0.02 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Table 2: Representative Data for Asymmetric Michael Addition Catalyzed by an N-Methyl-L-prolinol Derivative [2]

| Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |

Role in Drug Development

The ability of N-Methyl-L-prolinol to facilitate the synthesis of enantiomerically pure compounds makes it a valuable tool in drug discovery and development. Chiral molecules are crucial in pharmaceuticals as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. N-Methyl-L-prolinol serves as a key chiral building block and catalyst in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, proline and its derivatives are utilized in the synthesis of various drugs, including antiviral and anticancer agents.[3]

Workflow for Asymmetric Synthesis in Drug Development

The development of a chiral drug using an organocatalyst like N-Methyl-L-prolinol typically follows a structured workflow, from initial catalyst screening to the final synthesis of the API.

Figure 2: A typical workflow for asymmetric synthesis in drug development.

Spectroscopic Data

The structural characterization of N-Methyl-L-prolinol is confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data.

Table 3: Spectroscopic Data for N-Methyl-L-prolinol

| Technique | Data |

| ¹H NMR | Predicted shifts can be found in public databases like the Human Metabolome Database.[4][5] |

| ¹³C NMR | Predicted shifts are also available in chemical databases.[4] |

| IR (Infrared) | Characteristic peaks for O-H and C-N stretching are expected. Predicted IR spectra are available in databases.[4] |

| Mass Spec (MS) | Molecular Ion Peak (M+) is expected at m/z = 115.17. |

Conclusion

N-Methyl-L-prolinol, readily synthesized from the inexpensive and naturally abundant amino acid L-proline, stands as a powerful and versatile tool in the arsenal (B13267) of synthetic chemists. Its efficacy as a chiral organocatalyst and auxiliary has been demonstrated in a wide range of asymmetric transformations, enabling the efficient and stereoselective synthesis of complex chiral molecules. For researchers and professionals in drug development, N-Methyl-L-prolinol offers a reliable and cost-effective solution for establishing key stereocenters in active pharmaceutical ingredients. The detailed protocols, quantitative data, and mechanistic insights provided in this guide are intended to facilitate its broader application and spur further innovation in the field of asymmetric synthesis.

References

Spectroscopic Profile of N-Methyl-L-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-L-prolinol (CAS: 34381-71-0), a chiral amino alcohol pivotal in asymmetric synthesis and pharmaceutical research. Due to the limited availability of public experimental data for N-Methyl-L-prolinol, this document presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related compounds, N-Methyl-L-proline and L-prolinol, for comparative analysis.

Introduction

N-Methyl-L-prolinol, with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is a derivative of the amino acid L-proline.[1][2] Its chiral nature makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2][3] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of N-Methyl-L-prolinol exhibits a distinct fragmentation pattern that is characteristic of its structure.

Table 1: Mass Spectrometry Data for N-Methyl-L-prolinol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 42.05 | 45 | [C₂H₄N]⁺ |

| 43.05 | 30 | [C₂H₅N]⁺ |

| 56.05 | 25 | [C₃H₆N]⁺ |

| 70.05 | 100 | [C₄H₈N]⁺ (Base Peak) |

| 84.10 | 95 | [M-CH₂OH]⁺ |

| 115.10 | 15 | [M]⁺ (Molecular Ion) |

Data sourced from NIST WebBook[1]

Experimental Protocol - Mass Spectrometry (General)

Sample Preparation: A dilute solution of N-Methyl-L-prolinol is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: An electron ionization mass spectrometer is used.

Method: The sample is introduced into the ion source, typically heated to ensure vaporization. The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for N-Methyl-L-prolinol, this section provides predicted ¹H and ¹³C NMR data for the structurally similar compound N-Methyl-L-proline . This data can serve as a reference for the expected chemical shifts and splitting patterns.

¹H NMR Spectroscopy of N-Methyl-L-proline (Predicted)

Table 2: Predicted ¹H NMR Data for N-Methyl-L-proline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.85 | dd | 1H | H-2 |

| 3.45 | m | 1H | H-5a |

| 3.05 | m | 1H | H-5b |

| 2.80 | s | 3H | N-CH₃ |

| 2.25 | m | 1H | H-3a |

| 2.00 | m | 2H | H-4 |

| 1.85 | m | 1H | H-3b |

Predicted data from Human Metabolome Database

¹³C NMR Spectroscopy of N-Methyl-L-proline and L-Prolinol (Predicted and Experimental)

For a comprehensive comparison, predicted ¹³C NMR data for N-Methyl-L-proline and experimental data for L-Prolinol are presented.

Table 3: ¹³C NMR Data for N-Methyl-L-proline (Predicted) and L-Prolinol (Experimental)

| Chemical Shift (ppm) - N-Methyl-L-proline (Predicted) | Chemical Shift (ppm) - L-Prolinol (Experimental) | Assignment |

| 175.0 | - | C=O |

| 70.0 | 68.0 | C-2 |

| 58.0 | 56.5 | C-5 |

| 42.0 | - | N-CH₃ |

| 30.0 | 29.0 | C-3 |

| 22.0 | 25.5 | C-4 |

| - | 65.0 | -CH₂OH |

Predicted data for N-Methyl-L-proline from Human Metabolome Database. Experimental data for L-Prolinol from CCRC Mass Spectrometry and NMR Database.

Experimental Protocol - NMR Spectroscopy (General)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Method: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. The FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopy Data for L-Prolinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend |

| 1100 - 1000 | Strong | C-N stretch, C-O stretch |

Experimental Protocol - IR Spectroscopy (General)

Sample Preparation: For a liquid sample like N-Methyl-L-prolinol, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: A beam of infrared radiation is passed through the sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted or reflected radiation is detected, and a Fourier transform is applied to the resulting interferogram to produce the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like N-Methyl-L-prolinol.

Conclusion

This technical guide has summarized the available spectroscopic data for N-Methyl-L-prolinol and related compounds. The provided mass spectrometry data offers a reliable method for the identification of N-Methyl-L-prolinol. While experimental NMR and IR data for the target molecule are not currently in the public domain, the comparative data from N-Methyl-L-proline and L-Prolinol provide valuable insights for researchers working with this important chiral building block. The general experimental protocols and the workflow diagram offer a solid foundation for the spectroscopic characterization of N-Methyl-L-prolinol in a laboratory setting.

References

N-Methyl-L-prolinol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a versatile and valuable building block in modern organic synthesis.[1] Its unique structural features, particularly its stereogenic center and functional groups, make it an effective chiral auxiliary and organocatalyst.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-L-prolinol, presenting available data, outlining experimental protocols for its characterization, and detailing its primary application in asymmetric synthesis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals employing N-Methyl-L-prolinol in their work.

Core Properties of N-Methyl-L-prolinol

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1] |

| CAS Number | 34381-71-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 67-69 °C at 12 mmHg | [1][4] |

| Density | 0.968 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.469 | [1][4] |

Section 1: Solubility Profile

| Solvent | Solubility | Notes |

| Water | Soluble | [2] |

| Methanol | Expected to be soluble | Polar protic solvent |

| Ethanol | Expected to be soluble | Polar protic solvent |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Polar aprotic solvent |

| Dichloromethane (DCM) | Expected to be soluble | Moderately polar solvent |

| Ethyl Acetate | Expected to be soluble | Moderately polar solvent |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of N-Methyl-L-prolinol in a specific solvent at a defined temperature.

Materials:

-

N-Methyl-L-prolinol

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Methodology:

-

Add an excess amount of N-Methyl-L-prolinol to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a suitable syringe filter (e.g., 0.22 µm) into a clean vial.

-

Dilute the filtered solution accurately with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-Methyl-L-prolinol in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or g/100mL.

Section 2: Stability Profile

The stability of N-Methyl-L-prolinol is a critical factor for its storage, handling, and application in synthesis. Available information suggests that it should be stored at controlled room temperature (below 25 °C) or refrigerated (2-8 °C) to prevent degradation.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation pathways and potential degradation products of N-Methyl-L-prolinol under various stress conditions.

Materials:

-

N-Methyl-L-prolinol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and other solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC or LC-MS system for analysis

Methodology: A general protocol for forced degradation studies, which should be adapted based on the specific properties of N-Methyl-L-prolinol, is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of N-Methyl-L-prolinol in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 48 hours). Periodically withdraw samples, neutralize with NaOH, and analyze.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Periodically withdraw samples, neutralize with HCl, and analyze.

-

Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period. Periodically withdraw samples and analyze.

-

Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC or LC-MS, to separate and identify any degradation products.

Section 3: Application in Asymmetric Synthesis

A primary application of N-Methyl-L-prolinol is as a chiral auxiliary and organocatalyst in asymmetric synthesis, facilitating the formation of stereochemically defined products.[1][2] It is particularly effective in reactions such as the conjugate addition of ketones and aldehydes to nitroolefins.[1]

Experimental Workflow for Asymmetric Michael Addition

The following provides a generalized experimental workflow for an asymmetric Michael addition reaction using an N-Methyl-L-prolinol-derived organocatalyst.

Objective: To synthesize a chiral product via an asymmetric Michael addition reaction with high enantioselectivity.

Materials:

-

Aldehyde or ketone (pronucleophile)

-

Nitroolefin (Michael acceptor)

-

N-Methyl-L-prolinol-derived organocatalyst (e.g., a silyl (B83357) ether derivative)

-

Organic solvent (e.g., toluene, chloroform)

-

Acidic or basic work-up reagents

-

Purification materials (e.g., silica (B1680970) gel for column chromatography)

-

Analytical instruments for characterization (NMR, HPLC with a chiral column)

Methodology:

-

Catalyst Formation (if necessary): In some cases, N-Methyl-L-prolinol is used to form a more complex catalyst in situ or in a separate step, for example, by reacting it with a silylating agent.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone and the nitroolefin in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the N-Methyl-L-prolinol-derived organocatalyst to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (which can range from sub-zero to room temperature) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product into an organic solvent.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

-

Analysis: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

N-Methyl-L-prolinol is a valuable chiral building block with established utility in asymmetric synthesis. While its qualitative solubility in water is known, this guide highlights the need for more comprehensive quantitative solubility and stability data to support its broader application in research and development. The provided experimental protocols offer a framework for generating this critical information. The detailed workflow for its use in asymmetric Michael additions illustrates its practical application and the steps required to achieve stereocontrolled synthesis. Further research into the specific degradation pathways and quantitative solubility in a wider range of pharmaceutically relevant solvents would be highly beneficial to the scientific community.

References

N-Methyl-L-prolinol: A Technical Guide to its Discovery, Synthesis, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique structural features, combining a pyrrolidine (B122466) ring with a methyl group on the nitrogen and a hydroxymethyl substituent, impart significant steric and electronic properties that make it a highly effective chiral auxiliary and organocatalyst. This technical guide provides a comprehensive overview of the discovery and history of N-Methyl-L-prolinol, detailed experimental protocols for its synthesis, and its application in key asymmetric transformations. Quantitative data on its physical properties and catalytic performance are presented in structured tables, and key reaction pathways are illustrated with diagrams to facilitate a deeper understanding of its utility in modern organic chemistry and drug development.

Discovery and History

The precise origins of N-Methyl-L-prolinol are somewhat nebulous in the scientific literature; however, it is widely acknowledged to have been first synthesized in the latter part of the 20th century.[1] Its development arose from the broader context of advancing chiral catalyst design, a field dedicated to creating molecules that can influence the stereochemical outcome of a chemical reaction. As researchers sought robust and efficient chiral building blocks, the readily available "chiral pool," including amino acids like L-proline, provided a fertile ground for innovation. The structural modification of L-proline to N-Methyl-L-prolinol offered a scaffold with enhanced catalytic activity and selectivity in a variety of asymmetric reactions.

Physicochemical Properties

N-Methyl-L-prolinol is a colorless to pale yellow liquid with a faint amine-like odor at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34381-71-0 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | |

| Boiling Point | 67-69 °C at 12 mm Hg | |

| Density | 0.968 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.469 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water | [2] |

Synthesis of N-Methyl-L-prolinol

The most common and practical synthesis of N-Methyl-L-prolinol commences with the readily available and inexpensive chiral starting material, L-proline. The synthesis involves a two-step process of N-formylation followed by reduction of both the carboxylic acid and the formyl group.

Caption: Synthetic pathway for N-Methyl-L-prolinol from L-proline.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of N-Methyl-L-prolinol from L-proline.[3]

Step 1: Synthesis of (S)-(-)-N-formylproline

-

Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5°C and 10°C using an ice bath.

-

Slowly add 30 mL of acetic anhydride to the solution while stirring continuously.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.

-

Quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a clarified, viscous, light yellow oil. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of N-Methyl-L-prolinol

-

Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminium hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of the (S)-(-)-N-formylproline from the previous step in 20 mL of THF to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 48 hours.

-

Cool the reaction mixture to room temperature and quench it by the careful, sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and 25 mL of water.

-

Filter the resulting off-white mixture and dry the filtrate over magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain an oil.

-

Purify the crude product by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford N-Methyl-L-prolinol.

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol and its derivatives are highly effective organocatalysts, particularly in enamine-based catalytic cycles for asymmetric transformations such as Michael additions and aldol (B89426) reactions.[4] These reactions are fundamental in the construction of chiral molecules for the pharmaceutical and fine chemical industries.

Asymmetric Michael Addition

Derivatives of N-Methyl-L-prolinol, especially its silyl (B83357) ethers, have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. The catalyst operates through an enamine intermediate, and the steric bulk of the catalyst's substituents effectively shields one face of the enamine, leading to high enantioselectivity.[4]

Caption: Experimental workflow for an asymmetric Michael addition.

Representative Data for Asymmetric Michael Addition

The following table presents representative data for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by a silyl ether derivative of N-Methyl-L-prolinol.[4]

| Catalyst Precursor | Aldehyde | Nitroalkene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| N-Methyl-L-prolinol Derivative | Propanal | trans-β-nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 75:25 | 79 |

Experimental Protocol for Asymmetric Michael Addition

The following is a general procedure for the Michael addition of an aldehyde to a nitroalkene using a derivative of N-Methyl-L-prolinol as the organocatalyst.[4]

Materials:

-

N-Methyl-L-prolinol-derived organocatalyst

-

Aldehyde (e.g., propanal)

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

Solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

-

To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).

-

Add the organocatalyst (0.02 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Determine the yield and diastereomeric ratio of the crude product by ¹H NMR spectroscopy using an internal standard.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Catalytic Cycle: Enamine Catalysis

The catalytic activity of N-Methyl-L-prolinol derivatives in reactions such as the Michael addition proceeds through a well-established enamine catalytic cycle.

Caption: Generalized enamine catalytic cycle for Michael addition.

Conclusion

N-Methyl-L-prolinol, a chiral molecule born from the strategic modification of a natural amino acid, has proven to be a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist. Its straightforward synthesis, coupled with its high efficacy as an organocatalyst in key C-C bond-forming reactions, has solidified its importance in the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and catalytic applications of N-Methyl-L-prolinol is crucial for the design and execution of efficient and stereoselective synthetic routes to complex molecular targets. The continued exploration of its derivatives and applications promises to further expand its utility in addressing the challenges of modern chemical synthesis.

References

N-Methyl-L-prolinol: A Comprehensive Technical Guide for Asymmetric Synthesis

Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the naturally occurring amino acid L-proline, has emerged as a cornerstone in the field of asymmetric synthesis.[1] Its rigid pyrrolidine (B122466) scaffold, combined with the stereogenic center inherited from L-proline, makes it an exceptionally valuable chiral building block. This guide provides an in-depth overview of N-Methyl-L-prolinol, covering its physicochemical properties, synthesis, and extensive applications as a chiral auxiliary and organocatalyst, with a focus on its utility for researchers, chemists, and professionals in drug development. Its molecular architecture, featuring a five-membered pyrrolidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the C2 position, confers the chirality essential for its role in stereoselective transformations.[1][2]

Physicochemical Properties of N-Methyl-L-prolinol

N-Methyl-L-prolinol is a colorless to pale yellow liquid at room temperature with a faint, amine-like odor.[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 34381-71-0 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 67-69 °C at 12 mmHg | [1][4] |

| Density | 0.968 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.469 | [1][4] |

| Optical Activity ([α]¹⁹/D) | -49.5° (c = 5 in methanol) | [5] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in water | [2] |

Synthesis of N-Methyl-L-prolinol

N-Methyl-L-prolinol is not commonly found in nature; it is primarily produced synthetically.[2] The most prevalent laboratory and industrial-scale syntheses start from the readily available and inexpensive chiral pool starting material, L-proline. Common methods include the reduction of L-proline followed by N-methylation or the formation of an N-substituted proline derivative which is then reduced.

One established method involves a two-step process: the N-formylation of L-proline followed by reduction of both the carboxylic acid and the formyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][6]

Experimental Protocol: Synthesis from L-Proline

This protocol is adapted from established literature procedures for the synthesis of N-Methyl-L-prolinol.[4][6]

Step 1: (S)-(-)-N-Formylproline Synthesis

-

Dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid in a flask, maintaining the temperature between 5°C and 10°C using an ice bath.

-

Slowly add 30 mL of acetic anhydride (B1165640) to the solution.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This crude product can be used in the next step without further purification.

Step 2: N-Methyl-L-prolinol Synthesis

-

Under a nitrogen atmosphere, prepare a suspension of 8.23 g (0.217 mol) of lithium aluminum hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of the crude (S)-(-)-N-formylproline from Step 1 dissolved in 20 mL of THF to the LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 48 hours.

-

Cool the mixture to room temperature and cautiously quench the reaction by the sequential addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide (B78521) solution, and finally 25 mL of water.

-

Filter the resulting off-white precipitate and dry the filtrate over anhydrous magnesium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purify the oil by bulb-to-bulb distillation (oven temperature 40°C-55°C, 0.15 Torr) to afford pure N-methyl-L-prolinol.[6]

Applications in Asymmetric Synthesis

N-Methyl-L-prolinol is a versatile chiral building block widely used as a chiral auxiliary and an organocatalyst in numerous asymmetric transformations.[2] Its derivatives, particularly silyl (B83357) ethers, are highly effective catalysts for key carbon-carbon bond-forming reactions such as Michael additions and aldol (B89426) reactions.[7]

Organocatalysis: The Enamine Catalytic Cycle

In many of its catalytic applications, N-Methyl-L-prolinol or its derivatives operate through an enamine-based mechanism.[7] The catalyst first reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then reacts with an electrophile. The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face, thus inducing high stereoselectivity.[7] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

Key Asymmetric Reactions

-

Michael Addition: Catalysts derived from N-Methyl-L-prolinol have demonstrated excellent performance in the asymmetric Michael addition of aldehydes and ketones to nitroolefins, achieving high diastereo- and enantioselectivities.[1][7] The bulky groups on the catalyst (often a silyl ether derivative) create a chiral pocket that dictates the stereochemical outcome.[7]

-

Aldol Reactions: Prolinol-derived catalysts are also effective in promoting asymmetric aldol reactions, facilitating the stereoselective formation of β-hydroxy carbonyl compounds.[7]

-

Grignard Cross-Coupling: N-Methyl-L-prolinol serves as a crucial precursor for the synthesis of chiral phosphine (B1218219) ligands, which are employed in catalytic asymmetric Grignard cross-coupling reactions.[4]

-

Other Applications: It is also used as an intermediate in the synthesis of various bioactive molecules, peptidomimetics, and pharmaceuticals, such as novel analogs of 4-hydroxytamoxifen.[2][4] Recent research has also explored its use in forming chiral eutectic mixtures as sustainable "green" solvents for chemical reactions.[1]

Catalytic Performance Data